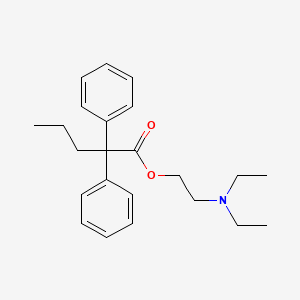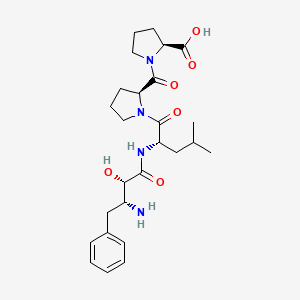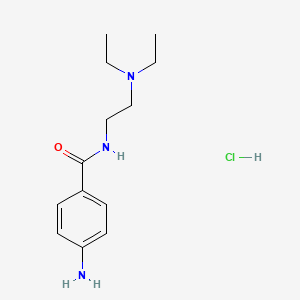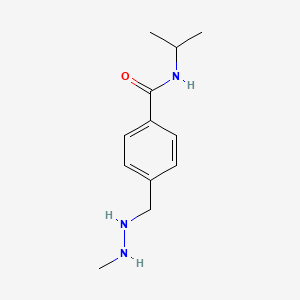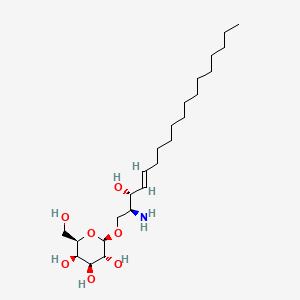
Psychosin
Übersicht
Beschreibung
Psychosine is a highly cytotoxic lipid that accumulates in the nervous system in the absence of galactosylceramidase . It is a galactoside of sphingosine . It is a glycosylsphingoid consisting of sphingosine having a beta-D-galactosyl residue attached at the 1-position .
Molecular Structure Analysis
Psychosine forms hydrophilic clusters and binds the C-terminus of α-synuclein through its amino group and sugar moiety .Chemical Reactions Analysis
Psychosine accumulation preferentially affects oligodendrocytes, leading to progressive demyelination and infiltration of activated monocytes/macrophages into the CNS . Psychosine concentration in white (WM) and gray (GM) cortical matter, substantia nigra, and caudate was examined in patients diagnosed with Parkinson’s, Alzheimer’s, Krabbe, or healthy controls .Physical And Chemical Properties Analysis
Psychosine has a molecular formula of C24H47NO7 and a molecular weight of 461.63 g/mol .Wissenschaftliche Forschungsanwendungen
Regulierung von Neuroinflammation und Demyelinisierung
Psychosin wurde im Zusammenhang mit Neuroinflammation und Demyelinisierung untersucht, insbesondere im Zusammenhang mit der Krabbe-Krankheit . Forscher haben die Verwendung von Hybrid-Nanopartikeln als therapeutischen Ansatz für demyelinisierende Erkrankungen, insbesondere für die Krabbe-Krankheit, untersucht . Die Krankheit ist durch die Anhäufung von toxischem this compound in Gliazellen gekennzeichnet, die Neuroinflammation, ausgedehnte Demyelinisierung und Tod verursachen . Die Studie zeigte, dass Lecithin/Chitosan-Nanopartikel Schäden im Zusammenhang mit this compound verhindern, indem sie das neurotoxische Sphingolipid durch physikalisch-chemische hydrophobe Wechselwirkungen sequestieren .
Screening, Diagnose und Überwachung der Krabbe-Krankheit
This compound spielt eine entscheidende Rolle beim Screening, der Diagnose und der Überwachung der Krabbe-Krankheit . Es wurde ein hochempfindlicher this compound-Assay entwickelt, der die Identifizierung von Krabbe-Krankheitspatienten mit minimalen this compound-Erhöhungen ermöglicht . Diese Studie unterstützt die Quantifizierung von this compound als entscheidenden Bestandteil des Neugeborenen-Screenings auf die Krabbe-Krankheit . Es hilft, infantile von später einsetzenden Krabbe-Krankheitsvarianten sowie von GALC-Varianten und Pseudodefizitträgern zu unterscheiden .
Therapeutisches Potenzial bei neurodegenerativen Erkrankungen
Forschungen haben gezeigt, dass Dopamin und Carbidopa die strukturellen Veränderungen von this compound umkehren können, indem sie eine geschlossene/aggregationsresistente Konformation von α-Synuclein vermitteln . Dies unterstreicht das therapeutische Potenzial von this compound bei der Behandlung neurodegenerativer Erkrankungen .
Wirkmechanismus
Target of Action
Psychosine primarily targets an orphan G protein-coupled receptor known as T cell death-associated gene 8 . This receptor is specifically activated by psychosine .
Mode of Action
Psychosine interacts with its target receptor, leading to a series of cellular changes. The mode of cell death induced by psychosine is apoptotic, as revealed by different apoptotic markers such as TUNEL, DNA fragmentation, and caspase cleavage/activation . Psychosine directly affects the mitochondria as revealed by the activation of caspase 9 .
Biochemical Pathways
Psychosine’s action is redox sensitive, as measured by changes in mitochondrial membrane potential . It leads to the up-regulation of the c-jun/c-jun N-terminal kinase pathway, inducing AP-1 . At the same time, psychosine also down-regulates the lipopolysaccharide-induced NF-jB trans-activation . These observations indicate that the mechanism of action of psychosine is through the up-regulation of AP-1, a pro-apoptotic pathway, as well as through the down-regulation of the NF-jB pathway, an antiapoptotic pathway .
Pharmacokinetics
Research has shown that nanoparticles can prevent the cytotoxicity caused by psychosine in cultured human astrocytes in vitro . This suggests that nanoparticle size and PDI augmented while the electrostatic charges of the surface decreased, suggesting a direct interaction between psychosine and the nanoparticles .
Result of Action
The accumulation of psychosine leads to apoptosis of oligodendrocytes and the formation of globoid cells . This results in progressive demyelination and the existence of large, multinuclear (globoid) cells derived from perivascular microglia .
Action Environment
The action of psychosine is influenced by the environment within the cell. For instance, the action of psychosine is redox sensitive . This suggests that the redox state of the cell can influence the action of psychosine. Additionally, the presence of nanoparticles can influence the action of psychosine .
Safety and Hazards
Zukünftige Richtungen
Future directions include identifying psychosis-specific risk and resilience factors in children, adolescents, and non-help-seeking community samples, improving study designs to test hypothesized mechanisms of change, and intervening with strategies that better engage youth, their environmental contexts, and neurodevelopmental targets to improve functional outcomes .
Biochemische Analyse
Biochemical Properties
Psychosine is involved in various biochemical reactions, primarily due to its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is galactosylceramidase. In the absence of this enzyme, psychosine accumulates, leading to its cytotoxic effects . Psychosine also interacts with protein kinase C, inhibiting its translocation to the plasma membrane, which disrupts normal cellular signaling . Additionally, psychosine has been shown to localize to lipid rafts, altering membrane architecture and affecting membrane-bound proteins .
Cellular Effects
Psychosine exerts profound effects on various cell types and cellular processes. In oligodendrocytes, psychosine accumulation leads to progressive demyelination, a hallmark of Krabbe disease . This compound induces cell death in a wide variety of cell types, including neurons and glial cells . Psychosine disrupts cell signaling pathways, including those involving protein kinase C and sphingosine-1-phosphate, leading to altered gene expression and cellular metabolism . The accumulation of psychosine also triggers neuroinflammation and mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, psychosine exerts its effects through several mechanisms. It binds to and inhibits protein kinase C, preventing its activation and subsequent signaling . Psychosine also disrupts lipid rafts, which are crucial for the proper functioning of membrane-bound receptors and signaling molecules . This disruption leads to altered membrane fluidity and stability, contributing to its cytotoxic effects. Additionally, psychosine has been shown to activate G protein-coupled receptor 65, leading to increased intracellular cyclic adenosine monophosphate levels and inhibition of osteoclastogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of psychosine change over time. Psychosine is relatively stable but can degrade under certain conditions, leading to variations in its cytotoxic effects . Long-term studies have shown that psychosine accumulation leads to progressive cellular dysfunction and death, particularly in oligodendrocytes . In vitro and in vivo studies have demonstrated that psychosine’s effects on cellular function, including demyelination and neuroinflammation, become more pronounced over time .
Dosage Effects in Animal Models
The effects of psychosine vary with different dosages in animal models. At low doses, psychosine can induce mild cellular stress and inflammation . At higher doses, psychosine causes significant cytotoxicity, leading to extensive demyelination and neurodegeneration . Threshold effects have been observed, where a critical concentration of psychosine is required to trigger its cytotoxic effects . High doses of psychosine can also lead to toxic effects, including severe neuroinflammation and cell death .
Metabolic Pathways
Psychosine is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It is synthesized from galactosylceramide by the action of galactosylceramidase . In the absence of this enzyme, psychosine accumulates, leading to its cytotoxic effects . Psychosine also interacts with various enzymes and cofactors involved in sphingolipid metabolism, affecting metabolic flux and metabolite levels . Additionally, psychosine inhibits protein kinase C, further disrupting cellular metabolism .
Transport and Distribution
Within cells and tissues, psychosine is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters or through passive diffusion . Psychosine tends to accumulate in lipid rafts, where it disrupts membrane architecture and affects the localization of membrane-bound proteins . This accumulation can lead to localized cytotoxic effects, particularly in the nervous system .
Subcellular Localization
Psychosine is primarily localized to lipid rafts within the cell membrane . This subcellular localization is crucial for its activity, as it disrupts the normal functioning of membrane-bound receptors and signaling molecules . Psychosine can also be found in other cellular compartments, including lysosomes and mitochondria, where it exerts its cytotoxic effects . The targeting of psychosine to specific subcellular compartments is influenced by various factors, including its chemical structure and interactions with other biomolecules .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of psychosine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Sphingosine", "Methanesulfonyl chloride", "Sodium hydroxide", "Methanol", "Chloroform", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Sphingosine is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form the mesylate derivative.", "The mesylate derivative is then treated with methanol to form the methyl ether derivative.", "The methyl ether derivative is then treated with chloroform and sulfuric acid to form the chloroformate derivative.", "The chloroformate derivative is then treated with sodium bicarbonate to form the carboxylate derivative.", "The carboxylate derivative is then treated with ethanol to form psychosine." ] } | |
| 2238-90-6 | |
Molekularformel |
C24H47NO7 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21+,22+,23-,24-/m1/s1 |
InChI-Schlüssel |
HHJTWTPUPVQKNA-COTUJBGDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Aussehen |
Solid powder |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Galactoside, Sphingosine Galactosylsphingosine Psychosine Sphingosine Galactoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





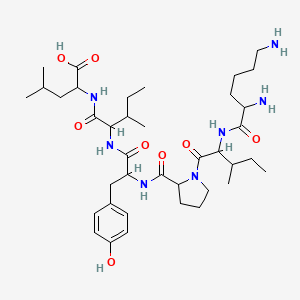
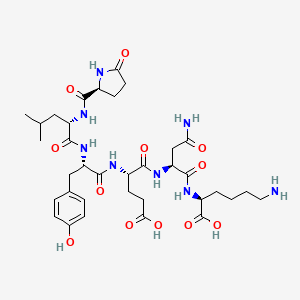
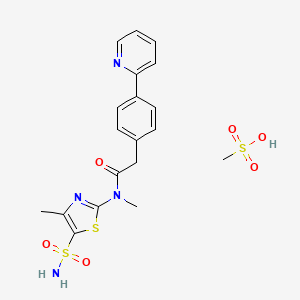
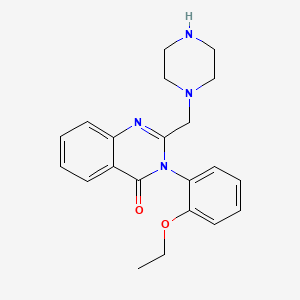
![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)
